

Application Notes: Formulation of Methyleneurea-Based Resins for Wood Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyleneurea**

Cat. No.: **B13816848**

[Get Quote](#)

Introduction

Methyleneurea (MU) resins, a type of aminoplastic resin, are synthesized from the reaction of urea and formaldehyde.^[1] These resins are extensively used as adhesives in the wood industry for manufacturing products like particleboard, plywood, and medium-density fiberboard (MDF).^{[2][3]} Their popularity stems from their high reactivity, strong bonding performance, and cost-effectiveness.^[1] However, a significant drawback has been the potential for formaldehyde emission from the finished wood products.^{[1][3]} Modern formulations focus on reducing this emission by carefully controlling the synthesis parameters, particularly the formaldehyde to urea (F/U) molar ratio.^{[4][5]}

The synthesis of MU resins is typically a multi-stage process involving two key reactions: methylation (addition reaction) and condensation (polymerization).^{[6][7]} The initial reaction between urea and formaldehyde under alkaline conditions forms methylolureas.^{[1][6]} This is followed by a condensation reaction under acidic conditions, where the methylolureas polymerize to form a three-dimensional cross-linked network, creating a strong and durable bond.^{[6][7][8]} The final properties of the resin, such as viscosity, gel time, and bond strength, are highly dependent on the reaction conditions.^[9]

Key Formulation Parameters

The performance of **methyleneurea**-based wood adhesives is influenced by several critical parameters during synthesis:

- Formaldehyde/Urea (F/U) Molar Ratio: This is one of the most crucial factors affecting the resin's properties and the final product's formaldehyde emission.[4] Historically, higher F/U ratios (1.8 to 2.5) were used, but modern formulations aim for lower ratios (around 1.0 to 1.2) to minimize free formaldehyde.[1][4][10]
- pH Control: The synthesis process involves distinct alkaline and acidic stages. The initial methylolation step is carried out under alkaline conditions (pH 7.5-9.0).[6][10][11] The subsequent condensation reaction is conducted under acidic conditions (pH 4.0-5.5).[6][10] Precise pH control is essential for managing the reaction rate and the final polymer structure.
- Temperature and Reaction Time: The reaction temperature and duration at each stage influence the degree of methylolation and condensation, which in turn affects the molecular weight and viscosity of the resin.[4][6] Typical reaction temperatures range from 70°C to 95°C.[4][6][12]

Characterization of **Methyleneurea** Resins

A variety of analytical techniques are employed to characterize the structure and properties of MU resins:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR is a powerful tool for elucidating the chemical structure of the resin, allowing for the quantification of different functional groups such as methylol groups, methylene bridges, and methylene-ether linkages.[4][10][12]
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight distribution of the resin, which is a critical factor influencing its adhesive properties.[13][14]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the resin and to monitor the curing process by observing changes in the chemical bonding.[2][15]

- High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amounts of unreacted urea and low molecular weight components like monomethylolurea and dimethylolurea in the resin.[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Low Molar Ratio **Methyleneurea**-Based Resin

This protocol describes a typical three-step laboratory procedure for synthesizing a **methyleneurea** resin with a final F/U molar ratio of approximately 1.1.

Materials:

- Formaldehyde solution (37% w/w)
- Urea (analytical grade)
- Sodium hydroxide (NaOH) solution (20-30% w/v)
- Formic acid or Lactic acid solution (10% v/v)
- Distilled water

Equipment:

- Three-necked round-bottom flask (1 L)
- Mechanical stirrer
- Reflux condenser
- Heating mantle with temperature control
- pH meter or universal indicator paper
- Beakers and graduated cylinders

Procedure:

- First Alkaline Stage (Methyololation):
 - Charge the formaldehyde solution into the reaction flask.
 - Adjust the pH of the formaldehyde solution to 8.0-9.0 using the NaOH solution.[[10](#)]
 - Begin stirring and heat the mixture to 50-70°C.[[10](#)][[16](#)]
 - Gradually add the first portion of urea to achieve an initial F/U molar ratio of approximately 2.0-2.6.[[8](#)][[10](#)][[16](#)]
 - Raise the temperature to 90°C and maintain for 30-40 minutes, keeping the pH in the alkaline range.[[8](#)][[10](#)][[12](#)]
- Acidic Stage (Condensation):
 - Cool the reaction mixture slightly.
 - Adjust the pH to 4.5-5.5 using the formic acid or lactic acid solution to initiate the condensation reaction.[[6](#)][[8](#)][[10](#)]
 - Continue the reaction at 90-95°C, monitoring the viscosity of the resin.[[6](#)] The reaction is typically stopped when a target viscosity is reached.
- Second Alkaline Stage and Final Urea Addition:
 - Once the target viscosity is achieved, immediately raise the pH to 8.0-8.5 with NaOH solution to stop the condensation reaction.[[6](#)][[16](#)]
 - Cool the mixture to 60-70°C.[[6](#)]
 - Add the second portion of urea to the mixture to achieve the final desired low F/U molar ratio (e.g., 1.1).[[3](#)][[6](#)]
 - Stir the mixture until the urea is completely dissolved.
 - Cool the final resin to room temperature and store it in a sealed container at 4°C.[[16](#)]

Protocol 2: Characterization of Resin Properties

1. Determination of Solid Content:

- Weigh approximately 2 g of the liquid resin into a pre-weighed aluminum dish.
- Place the dish in an oven at 120°C for 3 hours.
- After drying, cool the dish in a desiccator and weigh it again.
- The solid content is calculated as the percentage of the final weight to the initial weight of the resin.

2. Viscosity Measurement:

- Use a rotational viscometer to measure the viscosity of the resin at a controlled temperature (e.g., 25°C).
- Record the viscosity in millipascal-seconds (mPa·s).

3. Gel Time Measurement:

- Mix a known amount of the resin with a specific amount of a hardener (e.g., ammonium chloride solution).
- Place the mixture in a test tube and immerse it in a boiling water bath.
- The gel time is the time taken for the resin to solidify and no longer stick to a stirring rod.

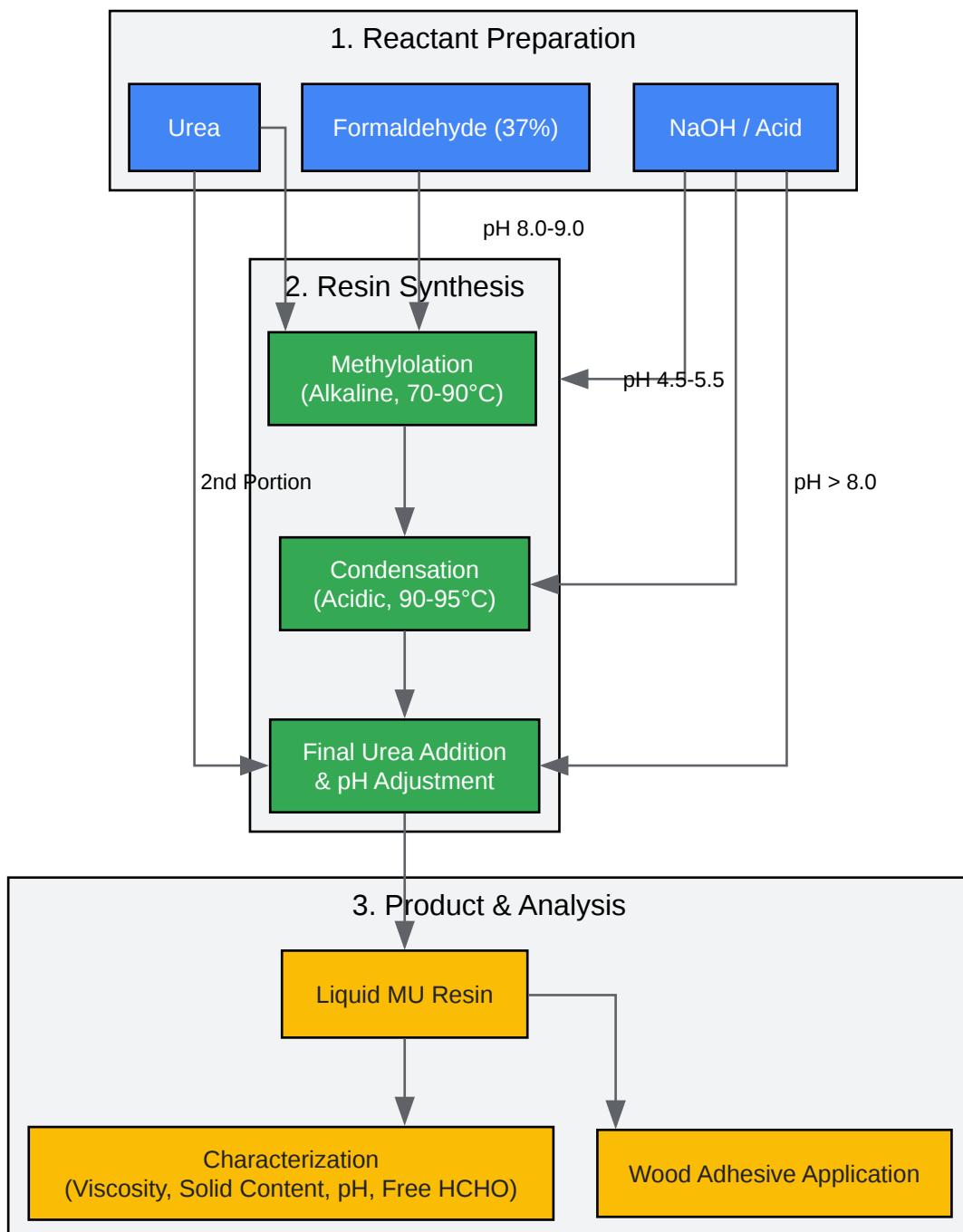
4. Free Formaldehyde Content:

- The free formaldehyde content can be determined using the sulfite method (titration) as described in standard test methods (e.g., GB/T 14074-2006).^[3]

Data Presentation

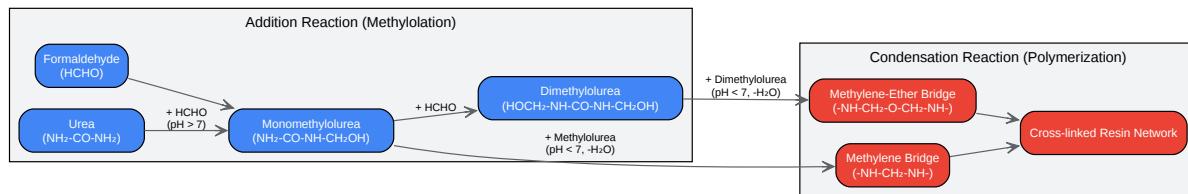
Table 1: Typical Synthesis Parameters for **Methyleneurea** Resins

Parameter	Stage 1 (Methylation)	Stage 2 (Condensation)	Stage 3 (Final)	Reference
F/U Molar Ratio	2.0 - 2.6	2.0 - 2.6	1.05 - 1.2	[6][10][16]
pH	8.0 - 9.0	4.5 - 5.5	8.0 - 8.7	[6][10][16][17]
Temperature (°C)	70 - 90	90 - 95	60 - 70	[6][10][16]
Reaction Time (min)	30 - 60	Varies (to target viscosity)	15 - 40	[3][11][12][17]


Table 2: Typical Properties of Synthesized **Methyleneurea** Resins

Property	Value	Unit	Reference
Solid Content	50 - 69	%	[4][18]
Viscosity (at 25°C)	200 - 300	mPa·s	[12]
pH	7.9 - 8.7	-	[17][18]
Gel Time (at 100°C)	1.9	minutes	[18]
Free Formaldehyde	< 0.1	%	-

Table 3: Performance of Wood Panels Bonded with **Methyleneurea** Resins


Property	Test Method	Value Range	Unit	Reference
Internal Bond Strength	EN 319	0.4 - 0.7	N/mm ²	[16]
Formaldehyde Emission	Perforator Method (EN 120)	5.2 - 9.3	mg/100g	[16]
Shear Strength (Plywood)	KS F 3101	887 - 931	kPa	[18]

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **methyleneurea**-based wood adhesives.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for **methyleneurea** resin formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. woodresearch.sk [woodresearch.sk]
- 3. woodresearch.sk [woodresearch.sk]
- 4. vana.kirj.ee [vana.kirj.ee]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irispublishers.com [irispublishers.com]
- 8. Condensation reaction and crystallization of urea-formaldehyde resin during the curing process :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Journal of the Korean Wood Science and Technology [woodj.org]
- 10. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with ¹³C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers -

PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization and characterization of melamine urea formaldehyde (MUF) based adhesive using natural fillers for plywood - UMPSA-IR [umpir.ump.edu.my]
- 16. Low mole ratio urea-melamine-formaldehyde resins entailing increased methylene-ether group contents and their formaldehyde emission potentials of wood composite boards :: BioResources [bioresources.cnr.ncsu.edu]
- 17. CN102775571A - Method for preparing melamine-urea-formaldehyde resin adhesives for outdoor plywood low in formaldehyde release - Google Patents [patents.google.com]
- 18. ipef.br [ipef.br]
- To cite this document: BenchChem. [Application Notes: Formulation of Methyleneurea-Based Resins for Wood Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13816848#formulation-of-methyleneurea-based-resins-for-wood-adhesives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com